molecular formula C16H19ClN2O3 B5620045 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5620045
M. Wt: 322.78 g/mol
InChI Key: BDXQDCGAPGFSEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of diazaspirodecanone derivatives typically involves cycloaddition reactions, condensation, or Ritter reactions. For example, the [3+2] cycloaddition of methylenelactams with nitrones can lead to the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing a method that might be adapted for synthesizing the target compound (Chiaroni et al., 2000).

Molecular Structure Analysis

The crystal structure of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, reveals a combination of planar furan rings, chair conformation cyclohexane rings, and benzene rings. This indicates the complexity and versatility of the molecular structure in diazaspirodecanones (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of diazaspirodecanone derivatives includes their ability to undergo further functionalization through reactions such as hydrazine hydrate reactions leading to pyrazolecarbohydrazide derivatives and subsequent intramolecular cyclization (Farag et al., 2008).

Physical Properties Analysis

Although specific physical properties of "2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one" are not provided, related compounds exhibit characteristics like envelope conformations of isoxazolidine rings, affecting their physical properties, including solubility and melting points (Chiaroni et al., 2000).

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives can be influenced by the presence of substituents, which affect their reactivity and potential biological activity. For instance, modifications on the diazaspiro[4.5]decanone backbone can lead to compounds with varying degrees of antifungal and antimicrobial activities (Li et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research into a specific compound would depend on its potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-22-13-8-11(7-12(17)9-13)14(20)19-6-4-16(10-19)3-2-5-18-15(16)21/h7-9H,2-6,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXQDCGAPGFSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3(C2)CCCNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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